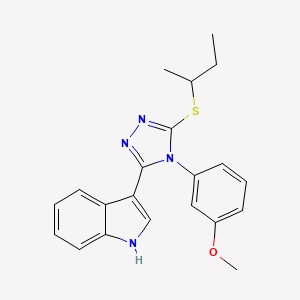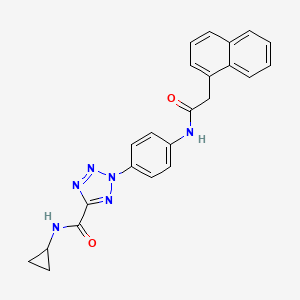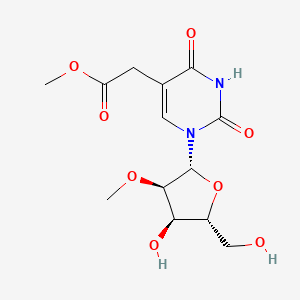
3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes an indole ring, a triazole ring, a sec-butylthio group, and a methoxyphenyl group. These groups are likely connected in a specific configuration, but without a specific diagram or additional information, the exact structure cannot be determined .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the indole ring is electron-rich and could be susceptible to electrophilic substitution. The triazole ring might participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Chemical Synthesis and Biological Activities : A study by Singh (2014) describes the synthesis of various 3-Aryl-8-methoxythiazolo compounds, including indole derivatives, that exhibit antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial activities. This synthesis is achieved using a multistep preparation under microwave irradiations, leading to high yield and shorter reaction time (Singh, 2014).
Indole-Benzimidazole Derivatives Synthesis : Wang et al. (2016) report on the synthesis of novel indole-benzimidazole derivatives, including 2-Methylindole-3-acetic acid and its 5-methoxy derivative. These compounds are prepared from phenylhydrazines and are important for further chemical applications (Wang et al., 2016).
Aza-heterocyclic Compounds Synthesis : Hotsulia (2019) focuses on synthesizing aza-heterocyclic compounds, which include pyrrole, 1,2,4-triazole, and indole derivatives. These compounds are associated with the development of new drugs, and the study involves optimizing synthesis conditions and studying their properties (Hotsulia, 2019).
Conducting Polymers and Catalysis
Conducting Polymers Based on Thieno[3,2-b]indoles : Mezlova et al. (2005) explore the electropolymerization of thieno[3,2-b]indole derivatives, leading to the creation of new conducting materials. These materials are characterized through various methods, including cyclic voltammetry and FT-IR spectroscopy, for potential applications in electronics and materials science (Mezlova et al., 2005).
Room Temperature Preparation of Bis(indolyl)methanes : Khalafi‐Nezhad et al. (2008) describe a procedure for preparing bis(1H-indol-3-yl)methanes, significant in pharmaceutical chemistry. This synthesis is facilitated by trityl chloride as a catalyst and is carried out at room temperature, offering a novel method in organic synthesis (Khalafi‐Nezhad et al., 2008).
Molecular Structure and Drug Design
Structure Determination of Indole Derivatives : Kariuki et al. (2022) report on the structure determination of specific indole derivatives using NMR spectroscopy and X-ray diffraction. These findings are crucial for understanding the molecular architecture of these compounds, which is essential for drug design and development (Kariuki et al., 2022).
Binding and Functional Properties of D2 Dopamine Receptor Subtype Compounds : Luedtke et al. (2012) study the binding selectivity and intrinsic efficacy of certain indole analogues on D2 dopamine receptors. This research provides insights into the molecular basis of binding selectivity, which is valuable for the development of pharmacotherapeutic agents (Luedtke et al., 2012).
Miscellaneous Applications
- Corrosion Control in Steel : Bentiss et al. (2009) investigate the use of a compound similar to 3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole for corrosion control in steel. Their study reveals the efficiency of such compounds in protecting against corrosion in acidic environments (Bentiss et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its biological activity and potential applications. If it has pharmaceutical activity, it could be further developed and optimized. Alternatively, if it has unique chemical properties, it could be used in the development of new materials or chemical processes .
Eigenschaften
IUPAC Name |
3-[5-butan-2-ylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-4-14(2)27-21-24-23-20(18-13-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(12-15)26-3/h5-14,22H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMYWRQTDTUNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364125.png)
![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)


![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)
![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)